Oxidation State Differentiation: S(IV) Enables Access to Unique Chemical Space
Sulfuramidous chloride is an S(IV) compound (ClH2NOS), which directly contrasts with the more common sulfamoyl chloride, an S(VI) compound (H2NSO2Cl, CAS 7778-42-9) [1]. This difference in oxidation state allows sulfuramidous chloride to be used as a platform chemical to generate azasulfur(IV) esters. These S(IV) intermediates can then be further derivatized to obtain a wide variety of S(VI) functional groups, including poorly accessible all-heteroatom imidosulfate esters [2]. The S(VI) analog, sulfamoyl chloride, is already at the final oxidation state and cannot participate in this type of derivatization sequence.
| Evidence Dimension | Oxidation State and Synthetic Utility |
|---|---|
| Target Compound Data | Oxidation State: +4 (S(IV)). Serves as precursor to S(IV) esters which are a gateway to diverse S(VI) structures. |
| Comparator Or Baseline | Sulfamoyl chloride (CAS 7778-42-9). Oxidation State: +6 (S(VI)). Synthetic utility is limited to direct nucleophilic displacement at the S(VI) center. |
| Quantified Difference | A key difference is in oxidation state (S(IV) vs. S(VI)). The primary advantage is qualitative: S(IV) can be oxidized to access S(VI) compounds, whereas S(VI) cannot be reduced to access S(IV) space. This provides a 1-step vs. multi-step (or inaccessible) pathway difference for specific targets. |
| Conditions | Analysis is based on molecular structure (formula: ClH2NOS vs. H2NSO2Cl) and published synthetic strategy using a chloroamination workflow. |
Why This Matters
For a synthetic chemist, this oxidation state difference is critical; it means sulfuramidous chloride enables a different, often shorter synthetic route to complex targets that are inaccessible from S(VI) starting materials.
- [1] Chemsrc. (2016). 41916-18-1: Amidosulfurous chloride(9CI). Retrieved from https://m.chemsrc.com View Source
- [2] Wu, P., Demaerel, J., Statham, B. J., & Bolm, C. (2024). Azasulfur(IV) derivatives of sulfite and sulfinate esters by formal S–S bond insertion of dichloramines. Chemical Science, 15(14), 5333-5339. View Source
